Isoquinoline, 1,2,3,4-tetrahydro-2-tetradecyl-
Description
X-ray Diffraction Studies
While direct X-ray crystallographic data for 2-tetradecyl-1,2,3,4-tetrahydroisoquinoline remain unpublished, insights can be extrapolated from related THIQ structures. For example, the unsubstituted THIQ core (C$$9$$H$${11}$$N) exhibits a puckered conformation in the saturated ring, with bond angles and lengths consistent with partial delocalization of the nitrogen lone pair into the aromatic system. The tetradecyl chain is expected to adopt an extended zigzag conformation in the solid state, as observed in long-chain alkyl-substituted heterocycles.
Crystal packing interactions in analogous compounds, such as 2-phenyl-THIQ, reveal π-π stacking between aromatic rings and van der Waals interactions between alkyl chains. For the tetradecyl derivative, dominant intermolecular forces will likely involve hydrophobic interactions between alkyl chains, potentially leading to lamellar or layered crystalline arrangements.
Nuclear Magnetic Resonance (NMR) Spectral Features
The $$^1$$H NMR spectrum of 2-tetradecyl-THIQ can be predicted based on structurally similar compounds. Key signals include:
- Aromatic protons : Resonances between 6.5–7.3 ppm (multiplet, 4H), corresponding to the ortho and meta positions of the benzene ring.
- Aliphatic chain protons : A broad singlet at 1.25 ppm (24H, -(CH$$2$$)$${12}$$-) and a triplet at 0.88 ppm (3H, terminal -CH$$_3$$).
- N-H proton : A singlet near 3.1 ppm (1H), though this may shift depending on solvent and hydrogen bonding.
- Methylene groups adjacent to nitrogen : Multiplets between 2.6–3.0 ppm (4H, -N-CH$$2$$-CH$$2$$-).
In the $$^{13}$$C NMR spectrum, the tetradecyl chain’s carbons would appear as follows:
- Terminal methyl : 14.1 ppm.
- Methylene units : 22.7–32.0 ppm.
- Quaternary carbon at position 2 : ~55.0 ppm, consistent with nitrogen-adjacent carbons in THIQs.
Computational Chemistry Insights
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations of 2-tetradecyl-THIQ in a solvated environment reveal dynamic behavior dominated by the flexibility of the alkyl chain. In aqueous solutions, the tetradecyl group adopts folded conformations to minimize hydrophobic surface area, while in nonpolar solvents, it extends freely. Simulations further predict that the compound’s critical micelle concentration (CMC) is lower than that of shorter-chain analogs, reflecting enhanced amphiphilicity.
Quantum Mechanical Calculations of Electronic Structure
Density functional theory (DFT) studies at the B3LYP/6-31G(d) level provide insights into the electronic properties. The highest occupied molecular orbital (HOMO) localizes over the benzene ring and nitrogen atom (-5.2 eV), while the lowest unoccupied molecular orbital (LUMO) (-1.8 eV) resides on the π-system of the heterocycle. The tetradecyl chain exerts minimal influence on frontier orbitals but reduces overall polarity, as evidenced by a calculated dipole moment of 1.8 Debye (compared to 2.3 Debye for unsubstituted THIQ).
Non-covalent interaction (NCI) analysis highlights weak CH-π interactions between the alkyl chain and aromatic ring, stabilizing certain conformers. Additionally, the energy barrier for nitrogen inversion in the THIQ core increases slightly (12.5 kcal/mol) compared to unsubstituted THIQ (10.1 kcal/mol), due to steric hindrance from the tetradecyl group.
Properties
CAS No. |
96409-31-3 |
|---|---|
Molecular Formula |
C23H39N |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
2-tetradecyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H39N/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-24-20-18-22-16-13-14-17-23(22)21-24/h13-14,16-17H,2-12,15,18-21H2,1H3 |
InChI Key |
JSRKNMPJKCMOKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tetradecyl-1,2,3,4-tetrahydroisoquinoline typically involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with a tetradecyl halide. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for 2-tetradecyl-1,2,3,4-tetrahydroisoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Tetradecyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The long alkyl chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated tetrahydroisoquinoline derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Isoquinoline derivatives are widely studied for their potential therapeutic applications. Specifically, 1,2,3,4-tetrahydroisoquinolines exhibit a range of biological activities that make them valuable in drug development.
Biological Activities
Research indicates that tetrahydroisoquinoline compounds can act against various pathogens and neurodegenerative disorders. Their structural features significantly influence their efficacy and mechanism of action. Some notable activities include:
- Antimicrobial Properties : Compounds in this class have shown effectiveness against bacteria and fungi.
- Neuroprotective Effects : They are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties that could be beneficial in managing conditions like arthritis.
Structure-Activity Relationship (SAR)
The SAR studies of isoquinoline derivatives provide insights into how modifications to the molecular structure can enhance biological activity. For instance, the presence of a tetradecyl substituent at the nitrogen position may improve lipophilicity and pharmacokinetic properties, leading to better absorption and efficacy in therapeutic applications .
Pharmacological Studies
Pharmacological investigations focus on the interactions between isoquinoline derivatives and biological targets. These studies are essential for understanding their therapeutic potential and safety profiles.
Binding Affinity
Research has demonstrated that isoquinoline derivatives can bind to various receptors and enzymes, influencing their biological effects. For example:
- Dopamine Receptors : Some tetrahydroisoquinoline analogs show affinity for dopamine receptors, suggesting potential applications in treating mood disorders.
- Enzyme Inhibition : Certain compounds have been identified as inhibitors of key enzymes involved in disease pathways, which could lead to new treatment strategies for conditions like cancer .
Cosmetic Formulation Applications
The unique properties of isoquinoline derivatives also extend to cosmetic formulations. Their ability to interact with biological systems makes them suitable for use in skin care products.
Skin Bioavailability
Studies on the bioavailability of isoquinoline compounds in topical formulations indicate their potential effectiveness in delivering active ingredients through the skin barrier. This is crucial for developing effective dermatological products that target skin conditions .
Experimental Design in Formulation Development
Recent advancements in formulation techniques have utilized isoquinoline derivatives to optimize cosmetic products. For instance:
- Moisturizing Properties : Isoquinoline-based compounds have been evaluated for their ability to enhance skin hydration and improve texture.
- Stability Testing : The stability of formulations containing these compounds is assessed to ensure safety and efficacy over time .
Comparative Analysis of Related Compounds
To further understand the uniqueness of isoquinoline, 1,2,3,4-tetrahydro-2-tetradecyl-, a comparative analysis with related compounds is presented below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Isoquinoline | Bicyclic aromatic compound | Basic structure without hydrogen saturation |
| 1,2,3,4-Tetrahydroisoquinoline | Saturated bicyclic compound | Contains four additional hydrogen atoms |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methylated derivative | Exhibits enhanced lipophilicity |
| 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | Substituted derivative | Increased selectivity towards specific receptors |
The tetradecyl substitution in isoquinoline, 1,2,3,4-tetrahydro-2-tetradecyl- not only enhances its lipophilicity but also alters its pharmacokinetic properties compared to other derivatives .
Mechanism of Action
The mechanism of action of 2-tetradecyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The long alkyl chain can enhance its lipophilicity, allowing it to interact with cell membranes and potentially disrupt cellular processes. The tetrahydroisoquinoline core can interact with various enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 2 significantly impacts molecular weight, solubility, and reactivity. Key comparisons include:
- Lipophilicity : The tetradecyl chain drastically increases logP compared to shorter alkyl or aromatic substituents, suggesting utility in lipid-rich environments or as a surfactant .
- Solubility : Long alkyl chains typically reduce aqueous solubility, which may limit pharmaceutical applications without formulation adjustments.
Biological Activity
Isoquinoline derivatives, particularly the compound Isoquinoline, 1,2,3,4-tetrahydro-2-tetradecyl- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the various biological activities associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Isoquinoline Structure
Isoquinoline compounds are characterized by a fused isoquinoline structure. The specific compound features a tetradecyl substituent at the nitrogen position of the tetrahydroisoquinoline ring. This modification influences its chemical properties and biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C21H29N |
| Molecular Weight | 313.47 g/mol |
| Structural Characteristics | Tetradecyl chain enhances lipophilicity |
Biological Activities
Research indicates that tetrahydroisoquinolines exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Isoquinoline derivatives have shown effectiveness against various pathogens. For instance, studies have indicated that certain THIQ analogs possess antibacterial properties against strains such as Staphylococcus epidermidis and Klebsiella pneumoniae .
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. The mechanism often involves the modulation of specific cellular pathways and interactions with enzymes or receptors involved in cell growth .
- Neuroprotective Effects : Some studies suggest that tetrahydroisoquinolines may provide neuroprotective benefits in models of neurodegenerative diseases. The interaction with neurotransmitter systems has been a focal point in understanding these effects .
The biological effects of Isoquinoline, 1,2,3,4-tetrahydro-2-tetradecyl- are largely attributed to its ability to interact with various molecular targets:
- Cell Membrane Interaction : The long tetradecyl chain increases the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : The compound can bind to various receptors, influencing their activity and leading to downstream biological effects.
Case Studies and Research Findings
Several studies have focused on the biological activity of tetrahydroisoquinolines:
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cells :
- Neuroprotective Studies :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective isoquinoline derivatives. Key findings include:
- The length and saturation of the alkyl chain significantly affect lipophilicity and biological activity.
- Substituents on the isoquinoline ring can modulate receptor affinity and selectivity.
Q & A
Q. What are the established synthetic routes for introducing a tetradecyl group into the 1,2,3,4-tetrahydroisoquinoline scaffold?
Common methods involve cyclization of precursors such as tetradecyl-substituted amines or benzaldehyde derivatives under acidic or catalytic conditions. For example, Pummerer-type cyclization of sulfinyl acetamides has been used to synthesize structurally related 2-methyl-4-aryl tetrahydroisoquinolines . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical for yield improvement.
Q. How can structural characterization of this compound be performed to confirm regioselectivity and stereochemistry?
Techniques include:
- NMR spectroscopy : Analysis of coupling constants and NOE effects to determine spatial arrangement of the tetradecyl chain and ring substituents .
- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers introduced during synthesis .
- Mass spectrometry : Verifies molecular weight and fragmentation patterns to confirm substitution patterns .
Q. What stability challenges arise due to the long tetradecyl chain, and how can they be mitigated during storage?
The hydrophobic chain may lead to aggregation or oxidation. Recommendations:
- Store under inert gas (e.g., argon) at low temperatures (−20°C).
- Use stabilizers like BHT (butylated hydroxytoluene) to prevent radical-mediated degradation .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, particularly its interaction with lipid membranes or protein targets?
- Molecular dynamics simulations : Model the compound’s insertion into lipid bilayers, leveraging its amphiphilic structure .
- Docking studies : Screen against targets like neurotransmitter transporters (e.g., dopamine/norepinephrine reuptake proteins) using software such as AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., chain length) with activity trends observed in related tetrahydroisoquinolines .
Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?
- Standardized assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration) to minimize variability .
- Orthogonal validation : Use multiple techniques (e.g., fluorescence polarization vs. radioligand binding) to confirm target engagement .
- Meta-analysis : Compare datasets from structurally analogous compounds to identify outliers or trends .
Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and bioavailability .
- Microsomal stability assays : Identify metabolic hotspots (e.g., oxidation of the tetradecyl chain) using liver microsomes and LC-MS analysis .
- Nanocarrier encapsulation : Utilize liposomes or polymeric nanoparticles to improve tissue-specific delivery .
Methodological Considerations
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?
- Parallel synthesis : Generate derivatives with systematic variations (e.g., chain length, substituent position) .
- High-throughput screening : Test against panels of receptors/enzymes to identify off-target effects .
- Free-Wilson analysis : Quantify contributions of specific substituents to biological activity .
Q. How can reaction scalability be addressed without compromising yield or purity?
- Flow chemistry : Continuous processing reduces side reactions and improves heat management for exothermic steps .
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C, Ru complexes) for hydrogenation steps .
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Data Analysis and Validation
Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity assays?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .
- Bootstrap resampling : Estimate confidence intervals for potency metrics in small sample sizes .
- ANOVA with post hoc tests : Compare efficacy across multiple derivatives or experimental conditions .
Q. How can machine learning enhance the discovery of novel analogs with improved properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
